molecular formula C52H76O12 B1260768 (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)

(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)

Cat. No. B1260768
M. Wt: 893.2 g/mol
InChI Key: ZYYNEJWFGGVJQZ-ASFDWNNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a xanthophyll.

Scientific Research Applications

Carotenoid Composition and Biosynthesis

(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a significant component in the study of carotenoids and their biosynthetic pathways. For instance, in Gemmatimonas aurantiaca, a bacterium belonging to the Gemmatimonadetes phylum, this compound was identified as a major carotenoid. It plays a role in the biosynthesis of carotenoids, involving enzymes like geranylgeranyl pyrophosphate synthase, phytoene synthase, and phytoene desaturase. This discovery was notable as oscillol 2,2'-diglycosides were previously reported only in a limited number of cyanobacteria, making it a novel finding in a different bacterial phylum (Takaichi, Maoka, Takasaki, & Hanada, 2010).

Enzymatic Activity and Function

The study of alpha-L-fucosidase, an enzyme capable of cleaving alpha-L-fucosidic linkages, is another area of research interest. In Bacillus circulans, two types of alpha-L-fucosidase with different substrate specificities were discovered. These enzymes play a crucial role in breaking down various oligosaccharides and glycoproteins. The specificity of these enzymes towards certain linkages and substrates is essential for understanding various biological processes and their potential applications in industrial and medical fields (Tsuji, Yamamoto, & Tochikura, 1990).

Role in Anticoagulant Activity

Research into sulfated galactans and sulfated fucans, which can include structures related to (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), indicates that these compounds can possess anticoagulant activity. The specific structural features within these compounds, like 2-O-sulfated, 3-linked alpha-L-galactan, are important in mediating this activity. Understanding these structures and their effects on thrombin inhibition and interactions with coagulation cofactors provides insights into potential therapeutic applications (Pereira, Melo, & Mourão, 2002).

Potential in Pathologic Processes

Alpha-L-fucose, a component of (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), plays a critical role in various normal and pathologic processes, including neoplasia. It is a key molecule in cell-recognition and adhesion-signaling pathways. Fucosylated oligosaccharide ligands, which include alpha-L-fucose, are important in mediating cell-cell adhesion in processes like inflammation and neoplastic progression. This research highlights the significance of alpha-L-fucose in cellular homeostasis and its potential as a target in disease treatment and management (Listinsky, Siegal, & Listinsky, 1998).

properties

Molecular Formula

C52H76O12

Molecular Weight

893.2 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+/t39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-/m0/s1

InChI Key

ZYYNEJWFGGVJQZ-ASFDWNNCSA-N

Isomeric SMILES

C[C@@H]1O[C@H]([C@H]([C@@H]([C@@H]1O)O)O)O[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@H](O[C@@H]2O[C@H]([C@H]([C@H]([C@@H]2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C

SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
Reactant of Route 2
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
Reactant of Route 3
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
Reactant of Route 4
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
Reactant of Route 5
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
Reactant of Route 6
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)

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